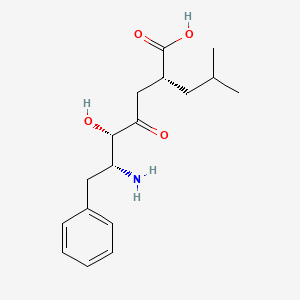

Ketomethylenebestatin

Description

Propriétés

Numéro CAS |

137028-97-8 |

|---|---|

Formule moléculaire |

C17H25NO4 |

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

(2R,5S,6R)-6-amino-5-hydroxy-2-(2-methylpropyl)-4-oxo-7-phenylheptanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-11(2)8-13(17(21)22)10-15(19)16(20)14(18)9-12-6-4-3-5-7-12/h3-7,11,13-14,16,20H,8-10,18H2,1-2H3,(H,21,22)/t13-,14-,16+/m1/s1 |

Clé InChI |

ZPQDBPWAVIVFGP-FMKPAKJESA-N |

SMILES isomérique |

CC(C)C[C@H](CC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C(=O)O |

SMILES canonique |

CC(C)CC(CC(=O)C(C(CC1=CC=CC=C1)N)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-amino-5-hydroxy-2-isobutyl-4-oxo-7-phenylheptanoic acid ketomethylenebestatin ketomethylenebestatin, (6R,5S,2S)-isome |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Ketomethylenebestatin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the probable mechanism of action of Ketomethylenebestatin, a novel aminopeptidase inhibitor. Synthesizing data from studies on bestatin and its ketomethylene-containing analogs, this document offers valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a peptidomimetic inhibitor designed to target metallo-aminopeptidases. By replacing the scissile amide bond of a peptide substrate with a non-hydrolyzable ketomethylene isostere, this compound acts as a potent and stable competitive inhibitor. This guide will elucidate its molecular interactions, inhibitory kinetics, and the experimental methodologies used to characterize its function.

Introduction: The Rationale for this compound

Bestatin, a natural dipeptide isolated from Streptomyces olivoreticuli, is a well-established competitive inhibitor of several aminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase B.[1][2] Its structure, featuring a unique α-hydroxy-β-amino acid, allows it to chelate the active site metal ion (typically Zn²⁺) of target enzymes.[3] The ketomethylene group [-C(=O)-CH₂-] is a stable isostere of the peptide bond, designed to mimic the transition state of peptide hydrolysis.[4] Its incorporation into the bestatin scaffold is intended to enhance binding affinity and metabolic stability, making this compound a promising candidate for therapeutic development.

Mechanism of Action: Competitive Inhibition of Metallo-aminopeptidases

The primary mechanism of action for this compound is competitive inhibition of metallo-aminopeptidases. It is presumed to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of natural peptide substrates.

Molecular Interactions at the Active Site

The inhibitory activity of bestatin and its analogs is largely attributed to the coordination of the enzyme's active site metal ion by the inhibitor.[3] The α-hydroxy group and the adjacent carbonyl group of bestatin are crucial for this interaction.[3] In this compound, the ketomethylene moiety introduces a ketone group that, along with the α-hydroxy group, can effectively chelate the zinc ion in the enzyme's active site.

Furthermore, studies on bestatin analogs suggest that the side chains of the inhibitor play a critical role in binding to the enzyme's specificity pockets (S1' and S2').[5] For instance, analogs with different amino acid residues at the L-leucine position of bestatin show varying degrees of inhibitory activity, highlighting the importance of side-chain interactions for potent inhibition.[6]

dot

Caption: Competitive inhibition of aminopeptidase by this compound.

Quantitative Analysis of Inhibition

While specific data for "this compound" is not available, the inhibitory constants (Ki) of related ketomethylene-containing peptide inhibitors and bestatin analogs provide a strong indication of its potential potency.

| Inhibitor | Target Enzyme | Ki Value | Reference |

| LysK(RS)Phe | Leucine Aminopeptidase | 4 nM | [4] |

| Bestatin | Aminopeptidase M | 4.1 µM | [7] |

| Bestatin-L-Arg | Enkephalin-degrading Aminopeptidase | 0.21 nM | [8] |

| Reduced Bestatin Isostere | Arginine Aminopeptidase | 10 nM (Kii), 66 nM (Kis) | [5] |

| Bestatin Analog (p-nitro) | Aminopeptidase B | > Bestatin | [6] |

Experimental Protocols

The characterization of this compound's mechanism of action involves standard enzyme inhibition assays.

Aminopeptidase Activity Assay

Objective: To determine the rate of enzyme-catalyzed hydrolysis of a substrate in the presence and absence of the inhibitor.

Materials:

-

Purified aminopeptidase

-

Fluorogenic or chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a constant amount of the aminopeptidase to each well.

-

Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a specific concentration of the substrate to all wells.

-

Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Determine the kinetic parameters (Km and Vmax) from these plots. A Lineweaver-Burk plot (double reciprocal plot) can be used for a more accurate determination of the inhibition type and for calculating the Ki value.

dot

Caption: A typical experimental workflow for an aminopeptidase inhibition assay.

Signaling Pathways and Broader Biological Impact

Aminopeptidases are involved in a variety of physiological processes, including protein turnover, peptide hormone regulation, and antigen presentation. By inhibiting these enzymes, this compound could modulate these pathways. For instance, bestatin itself has been shown to have immunomodulatory and anti-tumor activities, which are attributed to its inhibition of aminopeptidases on the surface of immune cells and its effect on the metabolism of immunomodulatory peptides like tuftsin.[1]

dot

Caption: Potential signaling pathways affected by this compound.

Conclusion

This compound represents a rationally designed inhibitor of metallo-aminopeptidases, leveraging the established inhibitory scaffold of bestatin with the enhanced stability of a ketomethylene isostere. Its mechanism of action is centered on competitive, tight-binding inhibition through chelation of the active site metal ion and interactions with the enzyme's specificity pockets. The quantitative data from analogous compounds suggest that this compound could be a highly potent inhibitor. Further experimental validation using the outlined protocols will be crucial in fully elucidating its therapeutic potential.

References

- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aminopeptidases by peptides containing ketomethylene and hydroxyethylene amide bond replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketomethylenebestatin vs. Bestatin: A Fundamental Comparison of Aminopeptidase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between bestatin, a well-characterized natural aminopeptidase inhibitor, and its ketomethylene analogue, ketomethylenebestatin. By replacing the scissile amide bond with a non-hydrolyzable ketomethylene isostere, significant alterations in chemical stability, enzyme binding kinetics, and inhibitory potency are introduced. This guide will delve into the core distinctions in their mechanism of action, present comparative quantitative data on their inhibitory activities, detail the experimental protocols for their evaluation, and visualize the key signaling pathways and experimental workflows.

Introduction: The Rationale for Peptide Bond Isosteres

Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 (LTA4) hydrolase.[1] Its utility in research and potential as a therapeutic agent are, however, limited by the inherent instability of its peptide bond to in vivo enzymatic degradation.

To overcome this limitation, medicinal chemists have developed peptidomimetics, which are compounds that mimic the structure and function of peptides but with modified, non-peptidic backbones. One of the most successful strategies is the use of peptide bond isosteres, which are chemical groups that approximate the stereoelectronic properties of the amide bond but are resistant to hydrolysis. The ketomethylene group (-CO-CH2-) is a classic example of such an isostere.

This compound, therefore, represents a rationally designed analogue of bestatin with a core structural modification intended to enhance its stability and, potentially, modulate its inhibitory profile.

Core Structural and Mechanistic Differences

The fundamental difference between bestatin and this compound lies in the replacement of the peptide bond between the α-hydroxy-β-amino acid and the L-leucine residue with a ketomethylene linker.

Bestatin: Contains a standard amide (peptide) bond (-CO-NH-). This bond is planar and possesses a dipole moment, with the amide nitrogen capable of acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. It is, however, susceptible to cleavage by proteases.

This compound: The amide bond is replaced by a ketomethylene isostere (-CO-CH2-). This modification introduces several key changes:

-

Increased Stability: The carbon-carbon bond of the ketomethylene group is not susceptible to enzymatic hydrolysis, leading to a significantly longer biological half-life.

-

Conformational Flexibility: The replacement of the planar amide bond with a more flexible keto-methylene group can alter the overall conformation of the molecule, which may affect its binding affinity to the target enzyme's active site.

-

Altered Hydrogen Bonding: The absence of the amide nitrogen removes a hydrogen bond donor capability, which can impact the binding interactions with the enzyme.

The mechanism of inhibition for both compounds is believed to involve chelation of the active site zinc ion by the α-hydroxy-β-amino group. However, the precise binding kinetics and affinity are influenced by the nature of the backbone.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of bestatin and its ketomethylene analogue has been evaluated against several key aminopeptidases. The following table summarizes the available quantitative data.

| Inhibitor | Target Enzyme | Inhibition Constant (IC50) | Reference |

| Bestatin | Aminopeptidase B (APB) | 60 nM | [2] |

| Leucine Aminopeptidase (LAP) | 20 nM | [2] | |

| Aminopeptidase M (AP-M/CD13) | 4.1 µM (Ki) | [3] | |

| Leukotriene A4 Hydrolase | 172 nM (Ki) | [4] | |

| This compound | Aminopeptidase B (APB) | 56 µM | [5] |

| Leucine Aminopeptidase (Leu-AP) | 0.39 µM | [5] | |

| Aminopeptidase M (AP-M/CD13) | 752 µM | [5] |

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from different sources and should be interpreted with caution. Ki values represent the inhibition constant, while IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

As the data indicates, in this specific study, the modification of the peptide bond to a ketomethylene isostere in this compound resulted in a decrease in inhibitory potency against AP-B, Leu-AP, and AP-M compared to bestatin.[5] This suggests that while stability is gained, the optimal binding interactions with these particular enzymes may be compromised by the structural and electronic changes introduced by the ketomethylene group.

Experimental Protocols

Synthesis of Ketomethylene Peptide Analogues

The synthesis of ketomethylene peptidomimetics typically involves the coupling of two modified amino acid precursors. A general approach is outlined below:

-

Preparation of the N-protected α-amino aldehyde: The N-protected amino acid is reduced to the corresponding alcohol, which is then oxidized to the aldehyde.

-

Preparation of the phosphonium ylide: A suitable haloacetyl derivative is reacted with triphenylphosphine to form the phosphonium salt, which is then treated with a base to generate the ylide.

-

Wittig Reaction: The N-protected α-amino aldehyde is reacted with the phosphonium ylide to form an α,β-unsaturated ketone.

-

Reduction of the double bond: The double bond of the enone is reduced, typically by catalytic hydrogenation, to yield the ketomethylene isostere.

-

Coupling and Deprotection: The resulting keto acid can then be coupled to the next amino acid or peptide fragment using standard peptide coupling reagents, followed by deprotection of the protecting groups.

Aminopeptidase Inhibition Assay

A common method for determining the inhibitory activity of compounds like bestatin and this compound is a continuous spectrophotometric or fluorometric assay.

Materials:

-

Purified aminopeptidase (e.g., Aminopeptidase N)

-

Substrate (e.g., L-Leucine-p-nitroanilide for spectrophotometric assay, or a fluorogenic substrate like Leucine-7-amido-4-methylcoumarin for fluorometric assay)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Inhibitor (Bestatin or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer. The final concentration should be in the linear range of the assay.

-

Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Inhibitor solution (at various concentrations)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance (at 405 nm for p-nitroanilide) or fluorescence (at the appropriate excitation and emission wavelengths for the fluorogenic substrate) over time using the microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Bestatin, through its inhibition of aminopeptidases like CD13, can modulate several signaling pathways implicated in cancer and inflammation.

Caption: Bestatin's modulation of Wnt/β-catenin and ROS signaling pathways in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of aminopeptidase inhibitors.

Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.

Conclusion

The transition from bestatin to this compound exemplifies a classic medicinal chemistry strategy to enhance the drug-like properties of a natural product lead. The introduction of the ketomethylene isostere confers significant metabolic stability, a crucial attribute for any potential therapeutic agent. However, this structural modification is not without consequences for inhibitory activity. The available data suggests a trade-off between stability and potency, with this compound exhibiting lower inhibitory activity against key aminopeptidases compared to its parent compound, bestatin.

This guide highlights the fundamental differences between these two inhibitors, providing researchers with the necessary background to understand their distinct properties. The detailed experimental protocols offer a practical framework for their comparative evaluation, while the visual representations of signaling pathways and experimental workflows provide a broader context for their application in drug discovery and chemical biology. Further structure-activity relationship studies on this compound and other bestatin analogues are warranted to optimize both stability and potency, ultimately leading to the development of more effective aminopeptidase inhibitors.

References

- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]

- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Activity of Ketomethylene Peptide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the biological activity of ketomethylene peptide analogues. These peptidomimetics, which incorporate a ketomethylene [–C(=O)CH₂–] group as a bioisosteric replacement for a scissile amide bond, have garnered significant attention in drug discovery. Their inherent resistance to proteolytic degradation, coupled with their ability to mimic the transition state of peptide hydrolysis, makes them potent and specific inhibitors of various proteases. This guide provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Introduction to Ketomethylene Peptide Analogues

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation by proteases. The replacement of the peptide bond with a ketomethylene isostere is a key strategy to overcome this limitation. This modification renders the peptide bond non-scissile, thereby increasing the in vivo half-life of the peptide analogue. Furthermore, the tetrahedral geometry of the hydrated ketone can mimic the transition state of amide bond hydrolysis, leading to tight binding and potent inhibition of the target protease.

Ketomethylene peptide analogues have been successfully developed as inhibitors for several classes of proteases, including metalloproteases like angiotensin-converting enzyme (ACE) and endopeptidases, as well as serine proteases such as thrombin. Their applications span a wide range of therapeutic areas, including cardiovascular disease, inflammation, and neurodegenerative disorders.

Quantitative Biological Activity

The biological activity of ketomethylene peptide analogues is typically quantified by their inhibitory potency against a specific enzyme, commonly expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize the quantitative data for several ketomethylene peptide analogues against their respective targets.

| Analogue/Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (µM) | Reference |

| [Bz-(RS)Phe⁸ψ(COCH₂)Gly⁹]SP₈₋₁₁ (I) | Substance P Degrading Enzyme | - | Weak Inhibitor | [1][2] |

| [pGlu⁶,(RS)Phe⁸ψ(COCH₂)Gly⁹]SP₆₋₁₁ (II) | Substance P Degrading Enzyme | - | 20 | [1][2] |

| Ketomethylene Nonapeptide 18 | Angiotensin-Converting Enzyme (ACE) | 3.4 | - | [3] |

| Ketomethylene Nonapeptide 19 | Angiotensin-Converting Enzyme (ACE) | 8.0 | - | [3] |

| Captopril (Reference) | Angiotensin-Converting Enzyme (ACE) | 450 | - | [3] |

| Parent Nonapeptide (Reference) | Angiotensin-Converting Enzyme (ACE) | 340 | - | [3] |

| Analogue/Inhibitor | Target Enzyme | Kᵢ (µM) | Thrombin Clotting Time Doubling Concentration (µM) | Reference |

| Aa-Pro-Argψ(COCH₂)Gly-pip (1a, Aa = D-Dpa) | Thrombin | 0.2 | ~0.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of ketomethylene peptide analogues, based on established protocols in the literature.

Synthesis of Ketomethylene Peptide Analogues

A common method for the synthesis of the ketomethylene pseudodipeptidic unit is the modified Dakin-West reaction .[2][4][5][6][7][8][9] This is followed by incorporation into the peptide chain using standard solid-phase or solution-phase peptide synthesis techniques.

Protocol: Synthesis of a Pseudodipeptidic Unit via Modified Dakin-West Reaction

-

Activation of the N-protected amino acid: Dissolve the Nα-protected amino acid (e.g., Bz-Phe-OH) in a suitable solvent such as pyridine.

-

Reaction with succinic anhydride derivative: Add monomethyl succinoyl chloride to the solution at 0°C and stir.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is evaporated. The residue is then dissolved in an organic solvent like ethyl acetate and washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the Nα-protected pseudodipeptidic unit.

Protocol: Incorporation into a Peptide Chain

-

Coupling: The purified Nα-protected pseudodipeptidic unit is coupled to the growing peptide chain using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or automated peptide synthesizers.[2][5]

-

Deprotection and further elongation: The protecting groups are removed, and the peptide chain is further elongated as required.

-

Purification: The final ketomethylene peptide analogue is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzyme Inhibition Assays

The inhibitory activity of the synthesized analogues is determined using enzyme inhibition assays. The following is a general protocol that can be adapted for specific enzymes.

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in a suitable buffer at optimal pH and temperature.

-

Inhibitor Preparation: Prepare serial dilutions of the ketomethylene peptide analogue in the same buffer.

-

Assay Procedure:

-

Add a fixed amount of the enzyme to wells of a microtiter plate.

-

Add varying concentrations of the inhibitor to the wells and pre-incubate for a specific time to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

-

Signaling Pathways and Mechanisms of Action

Ketomethylene peptide analogues exert their biological effects by inhibiting key enzymes in various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these analogues in major signaling cascades.

Renin-Angiotensin System (RAS)

The Renin-Angiotensin System is a critical regulator of blood pressure and fluid balance. Ketomethylene peptide analogues have been designed to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in this pathway.

Caption: Inhibition of ACE by a ketomethylene peptide analogue in the RAS pathway.

Substance P Signaling

Substance P is a neuropeptide involved in pain transmission and inflammation. Ketomethylene analogues can inhibit the enzymes that degrade Substance P, thereby prolonging its action.

Caption: Inhibition of Substance P degradation by a ketomethylene peptide analogue.

Thrombin-Mediated Coagulation

Thrombin is a serine protease that plays a central role in the blood coagulation cascade. Ketomethylene peptide analogues can directly inhibit thrombin, preventing the formation of fibrin clots.

Caption: Direct inhibition of thrombin by a ketomethylene peptide analogue.

Conclusion

Ketomethylene peptide analogues represent a powerful class of peptidomimetics with significant therapeutic potential. Their inherent stability against proteolysis and their ability to act as potent enzyme inhibitors make them attractive candidates for drug development in a variety of disease areas. This guide has provided a foundational understanding of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanism of action within key signaling pathways. Further research into the design and synthesis of novel ketomethylene analogues will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. New ketomethylene inhibitor analogues: synthesis and assessment of structural determinants for N-domain selective inhibition of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. Synthesis and biological activity of ketomethylene-containing nonapeptide analogues of snake venom angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of ketomethylene pseudopeptide analogues as thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketomethylene pseudopeptide analogues of substance P: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Dakin–West reaction - Wikipedia [en.wikipedia.org]

- 9. Dakin-West reaction on 1-thyminyl acetic acid for the synthesis of 1,3-bis(1-thyminyl)-2-propanone, a heteroaromatic compound with nucleopeptide-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of α-Ketomethylselenobutyrate (KMSB) in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Ketomethylselenobutyrate (KMSB), an organoselenium compound derived from L-selenomethionine, is emerging as a promising candidate in cancer research. This technical guide synthesizes the current understanding of KMSB's mechanism of action, preclinical efficacy, and the methodologies employed in its investigation. Primarily functioning as a histone deacetylase (HDAC) inhibitor, KMSB demonstrates significant potential in modulating epigenetic landscapes, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the signaling pathways implicated in KMSB's anticancer effects, offering a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics.

Introduction

Organoselenium compounds have garnered considerable attention for their potential chemotherapeutic and chemopreventive properties.[1][2][3] Among these, α-ketomethylselenobutyrate (KMSB) has been identified as a potent anticancer agent.[4][5] Structurally similar to the short-chain fatty acid and known HDAC inhibitor butyrate, KMSB exerts its biological effects predominantly through the inhibition of histone deacetylases, key enzymes in the epigenetic regulation of gene expression.[6][7] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[8][9] By inhibiting HDACs, KMSB can restore normal patterns of gene expression, leading to the suppression of tumor growth.

Mechanism of Action: Histone Deacetylase Inhibition

KMSB functions as a competitive inhibitor of class I and II histone deacetylases.[6] Its primary mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, a state associated with a more open chromatin structure and increased transcriptional activity of genes, including those involved in tumor suppression.[7][9]

Impact on Cellular Processes

The inhibition of HDACs by KMSB triggers a cascade of events within cancer cells, ultimately leading to:

-

Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21WAF1, KMSB can halt the progression of the cell cycle, typically at the G2/M phase.[7]

-

Induction of Apoptosis: KMSB promotes programmed cell death by increasing the expression of pro-apoptotic proteins and activating caspase cascades.[7]

-

Modulation of Signaling Pathways: HDAC inhibition by KMSB can influence a variety of signaling pathways critical for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

Preclinical studies have demonstrated the dose-dependent efficacy of KMSB in inhibiting HDAC activity and reducing the viability of cancer cells. The following tables summarize the key quantitative findings from in vitro studies.

| Compound | Target Enzyme | Cancer Cell Line | IC50 Value | Reference |

| KMSB | HDAC1 | Human Colon Cancer | Dose-dependent inhibition observed | [6] |

| KMSB | HDAC8 | Human Colon Cancer | Dose-dependent inhibition observed | [6] |

| Treatment | Cell Line | Concentration | Effect | Reference |

| KMSB | Human Colon Cancer | 10-50 µM | Increased proportion of cells in G2/M phase | [7] |

| KMSB | Human Colon Cancer | 10-50 µM | Induction of apoptosis (Annexin V staining, increased cleaved caspases) | [7] |

| KMSB | Human Prostate Cancer | 10-50 µM | Increased acetylated-histone-H3 expression | [9] |

Experimental Protocols

This section outlines the general methodologies used to assess the anticancer properties of KMSB.

Biocatalytic Synthesis of KMSB

A preparative biocatalytic method has been developed for the synthesis of high-purity KMSB.

-

Principle: L-amino acid oxidase from Crotalus adamanteus venom is used to catalyze the conversion of L-selenomethionine to KMSB. Catalase is added to remove the hydrogen peroxide byproduct, preventing oxidation of the selenium-containing compounds and enzyme inactivation.

-

Reaction Conditions: The reaction is typically carried out at a controlled pH and temperature to ensure optimal enzyme activity and product yield.

-

Purification: The final product is purified to achieve high purity (e.g., ≥99.3%).

Histone Deacetylase (HDAC) Activity/Inhibition Assay (Colorimetric)

This assay measures the total HDAC activity and the inhibitory effect of compounds like KMSB.

-

Principle: An acetylated histone substrate is captured on microplate wells. Active HDACs in a sample (e.g., nuclear extracts from cancer cells) deacetylate the substrate. A specific antibody that recognizes the acetylated histone is then added, followed by a secondary antibody conjugated to an enzyme. The amount of remaining acetylated substrate is inversely proportional to the HDAC activity and is quantified by measuring the colorimetric signal produced by the enzyme-conjugated antibody.[10]

-

General Protocol:

-

Coat microplate wells with an acetylated histone substrate.

-

Add nuclear extracts from cancer cells with or without the test inhibitor (KMSB).

-

Incubate to allow for deacetylation.

-

Wash to remove the enzyme and inhibitor.

-

Add a primary antibody specific for the acetylated histone.

-

Add an enzyme-linked secondary antibody.

-

Add a chromogenic substrate and measure the absorbance.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

-

General Protocol:

-

Seed cancer cells in a 96-well plate and treat with varying concentrations of KMSB.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.

-

Principle: Human cancer cells are implanted into immunocompromised mice (e.g., SCID mice or nude mice). Once tumors are established, the mice are treated with the test compound (KMSB) or a vehicle control. Tumor growth is monitored over time to assess the compound's antitumor activity.[14][15][16]

-

General Protocol:

-

Inject a suspension of human cancer cells (e.g., MDA-MB-231 breast cancer cells) subcutaneously into the flank of immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer KMSB (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).

-

Signaling Pathways and Visualizations

The anticancer effects of KMSB are mediated through the modulation of various signaling pathways, primarily as a consequence of HDAC inhibition.

Caption: Proposed mechanism of action for KMSB in cancer cells.

Caption: General experimental workflow for preclinical evaluation of KMSB.

Conclusion and Future Directions

α-Ketomethylselenobutyrate has demonstrated significant potential as an anticancer agent, primarily through its activity as a histone deacetylase inhibitor. The preclinical data available to date are promising, indicating its ability to induce cell cycle arrest and apoptosis in cancer cells at micromolar concentrations.

Future research should focus on several key areas:

-

Broad-Spectrum Activity: Evaluating the efficacy of KMSB across a wider range of cancer types to determine its therapeutic potential.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive in vivo studies to establish the therapeutic window, pharmacokinetic and pharmacodynamic profiles, and potential toxicities of KMSB.

-

Combination Therapies: Investigating the synergistic effects of KMSB with other anticancer agents, such as chemotherapy and immunotherapy, to enhance therapeutic outcomes and overcome drug resistance.

-

Clinical Translation: Should further preclinical studies yield positive results, the initiation of early-phase clinical trials will be a critical next step in evaluating the safety and efficacy of KMSB in cancer patients.

The continued investigation of KMSB and other organoselenium compounds holds promise for the development of novel and effective epigenetic therapies for cancer.

References

- 1. Organic selenium compounds as potential chemotherapeutic agents for improved cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoprevention of cancer by organoselenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational design and action mechanisms of chemically innovative organoselenium in cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. α-Keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells. | Sigma-Aldrich [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. α-Keto acid metabolites of naturally-occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 14. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Ketomethylenebestatin: A Carba-Analogue of Bestatin Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bestatin, a dipeptide-like natural product isolated from Streptomyces olivoreticuli, is a potent, reversible inhibitor of several aminopeptidases, most notably aminopeptidase N (APN, also known as CD13) and leucine aminopeptidase (LAP).[1][2] Its structure, N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, has served as a foundational scaffold for the development of numerous analogues aimed at improving potency, selectivity, and pharmacokinetic properties.[2] One such modification is the replacement of the scissile amide bond with a ketomethylene isostere, yielding ketomethylenebestatin. This modification, creating a "carba-analogue," renders the molecule resistant to proteolytic cleavage while aiming to retain the key structural features necessary for binding to the target enzyme's active site. This guide provides a detailed technical overview of this compound as a carba-analogue of bestatin, focusing on its comparative inhibitory activity, synthesis, and the signaling pathways modulated by the parent compound, bestatin.

Comparative Inhibitory Activity

While specific head-to-head comparative studies detailing the inhibitory constants of this compound versus bestatin are not extensively available in the public domain, the general consensus from structure-activity relationship studies on ketomethylene isosteres of peptide inhibitors suggests that they are often less potent than their parent amide counterparts. One study on a series of ketomethylene dipeptide isosteres targeting arginine aminopeptidase found that these compounds do bind to the S1 and S1' subsites of the enzyme.[3] It has been reported that this compound is approximately 10-fold less effective as an inhibitor of aminopeptidases than bestatin.

For context, the inhibitory constants (Ki) for bestatin against various aminopeptidases have been reported. For instance, the Ki of bestatin for aminopeptidase M (AP-M) is 4.1 x 10⁻⁶ M.[4]

Table 1: Comparative Inhibitory Data of Bestatin and this compound

| Compound | Target Enzyme | IC50 | Ki | Fold Difference vs. Bestatin | Reference |

| Bestatin | Aminopeptidase M (AP-M) | - | 4.1 µM | - | [4] |

| Bestatin | Aminopeptidase N (CD13) | 5 nM | - | - | [5] |

| Bestatin | Aminopeptidase B | 1-10 µM | - | - | [5] |

| This compound | Aminopeptidases | - | Reported to be ~10-fold higher than bestatin | ~10-fold less potent | General literature consensus |

Experimental Protocols

Synthesis of Ketomethylene Dipeptide Isosteres (General Approach)

Materials:

-

Appropriately protected amino acid derivatives (e.g., Cbz-protected amino acids)

-

Reagents for enolate formation (e.g., lithium diisopropylamide - LDA)

-

Alkylating agents

-

Solvents (e.g., tetrahydrofuran - THF)

-

Reagents for deprotection and purification

General Procedure:

-

Enolate Formation: A solution of a Cbz-protected amino acid ester is cooled to a low temperature (e.g., -78 °C) in an inert atmosphere. A strong base, such as LDA, is added dropwise to generate the corresponding enolate.

-

Alkylation: The desired alkylating agent, which will form the "side chain" of the second amino acid residue, is added to the enolate solution. The reaction is allowed to proceed at low temperature before being warmed to room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography.

-

Deprotection and Modification: The protecting groups on the amino and carboxyl termini can be selectively removed to allow for further peptide coupling or to yield the final ketomethylene dipeptide isostere.

Aminopeptidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like bestatin and its analogues against aminopeptidases using a chromogenic substrate.

Materials:

-

Purified aminopeptidase (e.g., Aminopeptidase N)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Inhibitor stock solutions (Bestatin and this compound dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

-

Inhibitor Pre-incubation: Add varying concentrations of the inhibitor (e.g., from a serial dilution) to the wells of the 96-well plate. Also, include wells with solvent only as a control (100% activity) and wells with a known potent inhibitor as a positive control.

-

Add the enzyme solution to each well containing the inhibitor and control solutions.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C) to allow for binding.

-

Initiation of Reaction: Add the chromogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk plots or non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Bestatin's primary target, Aminopeptidase N (CD13), is a multifunctional ectoenzyme involved in various cellular processes beyond peptide cleavage, including signal transduction. Inhibition of CD13 can therefore modulate downstream signaling pathways.

CD13-Mediated Signaling in Myeloid Cells

Cross-linking of CD13 on the surface of myeloid cells can initiate a signaling cascade independent of its enzymatic activity. This pathway involves the activation of Src family kinases, Syk, and subsequently PLCγ2, leading to an increase in intracellular calcium and the activation of the PI3K/Akt pathway. This signaling ultimately results in the activation of integrins such as CR3 (CD11b/CD18), promoting cell adhesion.[6]

Caption: CD13 signaling cascade in myeloid cells leading to CR3 activation and cell adhesion.

Bestatin-Induced Apoptosis via ROS and ERK1/2 Pathway

In some cancer cell lines, inhibition of CD13 by bestatin has been shown to increase the production of reactive oxygen species (ROS). This increase in ROS can lead to the downregulation of the ERK1/2 signaling pathway, which is often associated with cell survival and proliferation. The inhibition of ERK1/2 phosphorylation contributes to the induction of apoptosis.[7][8]

Caption: Bestatin-induced apoptosis through ROS production and inhibition of ERK1/2 signaling.

Experimental Workflow for Synthesis and Evaluation of Bestatin Analogues

The development of novel bestatin analogues, such as this compound, follows a structured workflow from chemical synthesis to biological evaluation.

Caption: General workflow for the synthesis and evaluation of bestatin analogues.

Conclusion

This compound represents a chemically stable carba-analogue of the potent aminopeptidase inhibitor, bestatin. While the replacement of the amide bond with a ketomethylene group offers resistance to enzymatic degradation, it appears to come at the cost of reduced inhibitory potency. The parent compound, bestatin, continues to be a valuable tool for studying the diverse roles of aminopeptidases, particularly CD13, in cellular signaling pathways related to cell adhesion, proliferation, and apoptosis. Further research is warranted to obtain detailed, direct comparative data on the inhibitory profile of this compound and to explore further modifications of the bestatin scaffold to develop more potent and selective enzyme inhibitors for therapeutic applications.

References

- 1. Aminopeptidase‐N/CD13 is a potential proapoptotic target in human myeloid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vu0364439.com [vu0364439.com]

- 6. mdpi.com [mdpi.com]

- 7. CD13 Inhibition Enhances Cytotoxic Effect of Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD13 inhibition augments DR4-induced tumor cell death in a p-ERK1/2-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Kinetics of Ketomethylenebestatin

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the binding kinetics of Ketomethylenebestatin and its parent analogues. This compound belongs to a class of potent, transition-state analogue inhibitors of zinc metallopeptidases, such as Aminopeptidase N (APN/CD13) and Leucyl Aminopeptidase (LAP). A defining characteristic of these inhibitors is their mechanism of slow-binding inhibition, which results in high-affinity interactions and prolonged residence times on the target enzyme, making them of significant interest for therapeutic development.

Quantitative Binding Kinetics Data

This compound is a structural analogue of the natural product Bestatin. The binding affinities for Bestatin have been well-characterized against several aminopeptidases and serve as a strong proxy for the kinetic behavior of its ketomethylene derivatives. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

Table 1: Inhibition Constants (Kᵢ) for Bestatin Against Various Aminopeptidases

| Target Enzyme | Enzyme Source | Kᵢ Value | Inhibition Type |

|---|---|---|---|

| Cytosolic Leucine Aminopeptidase | --- | 5.8 x 10⁻¹⁰ M (0.58 nM) | Slow, Tight-Binding |

| Aeromonas Aminopeptidase | Aeromonas proteolytica | 1.8 x 10⁻⁸ M (18 nM) | Slow, Tight-Binding |

| Aminopeptidase M (AP-M) | --- | 4.1 x 10⁻⁶ M (4.1 µM) | Slow-Binding |

| Microsomal Aminopeptidase (AP-N/CD13) | --- | 1.4 x 10⁻⁶ M (1.4 µM) | Rapidly Reversible |

Data sourced from scientific literature.[1][2]

Mechanism of Slow-Binding Inhibition

Unlike classical inhibitors that reach equilibrium rapidly, this compound and its analogues exhibit time-dependent inhibition. This behavior is characteristic of a two-step slow-binding mechanism.[1][2]

-

Initial Rapid Binding: The inhibitor (I) first binds to the enzyme (E) to form an initial, relatively weak enzyme-inhibitor complex (EI). This step is rapid and reversible.

-

Slow Isomerization: The initial EI complex then undergoes a slow conformational change (isomerization) to form a second, much more stable complex (EI*). This step is the rate-limiting part of the process and results in the tight-binding interaction.[2][3]

This mechanism is depicted as: E + I ⇌ EI → EI*

The slow isomerization to the EI* complex is responsible for the prolonged residence time of the inhibitor on the enzyme, a highly desirable property in drug candidates as it can lead to a more sustained therapeutic effect.[4]

Experimental Protocol: Continuous Enzyme Inhibition Assay

The kinetic parameters of a slow-binding inhibitor like this compound are typically determined using a continuous spectrophotometric or fluorometric enzyme activity assay. This protocol outlines the general steps.

Objective: To measure the rate constants for the association, dissociation, and isomerization of the inhibitor with its target enzyme.

Materials:

-

Target Enzyme (e.g., Aminopeptidase N)

-

This compound (inhibitor) at various concentrations

-

Chromogenic or Fluorogenic Substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader capable of kinetic measurements

-

96-well microplates

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer. A typical range would span from 0.1x to 10x the expected Kᵢ.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the final working concentration (typically at or below the Kₘ value).

-

-

Assay Procedure:

-

To each well of a 96-well plate, add the assay buffer and the inhibitor solution at various concentrations. Include control wells with no inhibitor.

-

Initiate the reaction by adding the enzyme to each well.

-

Immediately after adding the enzyme, add the substrate to all wells to start the reaction.

-

-

Data Acquisition:

-

Place the microplate in a pre-warmed plate reader.

-

Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time. Measurements should be taken at frequent intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the transition to the final steady-state rate (typically 15-30 minutes).

-

-

Data Analysis:

-

The resulting data are progress curves (absorbance vs. time). In the presence of a slow-binding inhibitor, these curves will be nonlinear, showing an initial burst of activity followed by a slow decrease as the tight EI* complex forms.

-

Each progress curve is fitted to the equation for slow-binding inhibition to determine the observed rate constant (kₒₒₒ) for the onset of inhibition at that specific inhibitor concentration.

-

The calculated kₒₒₒ values are then plotted against the inhibitor concentration [I]. The shape of this plot (linear or hyperbolic) reveals the underlying kinetic constants (kₒₙ, kₒբբ) and the overall inhibition constant (Kᵢ).

-

References

- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New ketomethylene inhibitor analogues: synthesis and assessment of structural determinants for N-domain selective inhibition of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for Preliminary Toxicity Assessment of Novel Compounds: A Methodological Guide

Disclaimer: A comprehensive search for preliminary toxicity studies on the specific compound "Ketomethylenebestatin" did not yield publicly available data. Therefore, this technical guide provides a generalized framework for the preliminary toxicological evaluation of a novel therapeutic agent, intended for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are based on established preclinical toxicology guidelines.[1][2][3][4]

The primary objectives of a preliminary toxicity evaluation are to identify a safe initial dose for human studies, characterize potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1][4] This process typically follows a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models.[3]

Data Presentation: Summarizing Quantitative Toxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. Quantitative data from preliminary studies should be organized systematically. The following table illustrates a typical structure for summarizing key toxicity endpoints.

| Assay Type | Endpoint | Description | Example Value | Significance |

| In Vitro Cytotoxicity | IC50 (μM) | The concentration of a substance that inhibits 50% of a biological process, such as cell growth. | 15.2 μM | Provides an initial measure of the compound's potency in causing cell death. |

| LDH Release (% of control) | Lactate dehydrogenase (LDH) is released from cells upon membrane damage, indicating cytotoxicity. | 180% at 20 μM | Quantifies the extent of cell membrane damage induced by the compound.[5] | |

| In Vivo Acute Toxicity | LD50 (mg/kg) | The dose of a substance that is lethal to 50% of the test animal population.[6] | > 2000 mg/kg | Establishes the acute lethal dose of the compound. |

| MTD (mg/kg) | The highest dose of a drug that does not cause unacceptable toxicity over a specified period. | 500 mg/kg | Helps in determining the dose range for subsequent repeat-dose toxicity studies.[7] | |

| NOAEL (mg/kg) | The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[8][9] | 100 mg/kg | A critical value for establishing a safe starting dose in human clinical trials.[9] | |

| Organ-Specific Toxicity | ALT/AST Levels (U/L) | Alanine and Aspartate aminotransferases are enzymes that, when elevated in the blood, can indicate liver damage. | ALT: 150, AST: 210 | Key biomarkers for assessing potential hepatotoxicity. |

| Serum Creatinine (mg/dL) | A waste product that is filtered by the kidneys; elevated levels can indicate impaired kidney function. | 1.8 mg/dL | A common biomarker for assessing potential nephrotoxicity. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the integrity of toxicity studies. Below are generalized protocols for common in vitro and in vivo assays.

1. In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[5]

-

Cell Seeding:

-

Culture a relevant cell line (e.g., HepG2 for liver toxicity) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with solvent) and untreated control wells.

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay and Data Analysis:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is used to determine the acute oral toxicity of a substance and involves sequential dosing of single animals.[10]

-

Animal Selection and Housing:

-

Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), as the female is often assumed to be more sensitive.[6]

-

Acclimatize the animals for at least 5 days before the study.

-

House the animals in standard conditions with ad libitum access to food and water, except for a brief fasting period before dosing.

-

-

Dosing and Observation:

-

Fast the first animal overnight prior to dosing.

-

Administer a single oral dose of the test substance using a gavage needle. The initial dose is selected based on any existing information or a default value (e.g., 175 mg/kg).

-

Observe the animal for signs of toxicity and mortality for up to 14 days.[7]

-

The outcome for the first animal determines the dose for the next animal. If the first animal survives, the dose for the next animal is increased. If it dies, the dose is decreased.

-

This sequential process continues until a stopping criterion is met (e.g., a specified number of reversals in outcome have occurred).

-

-

Data Collection and Analysis:

-

Record body weights, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and any mortality.

-

At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals.

-

The LD50 is calculated from the dosing sequence using a maximum likelihood method.

-

Mandatory Visualization

Hypothetical Signaling Pathway for Drug-Induced Apoptosis

This diagram illustrates a potential mechanism by which a xenobiotic compound could induce apoptosis through mitochondrial stress and the activation of the JNK signaling pathway.[11][12][13]

A potential pathway for xenobiotic-induced apoptosis.

Experimental Workflow for Preliminary Toxicity Assessment

The following diagram outlines the logical progression of a preliminary toxicity study, from initial in vitro screening to in vivo confirmation.[3]

A generalized workflow for preliminary toxicity studies.

References

- 1. fda.gov [fda.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. histologix.com [histologix.com]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. fda.gov [fda.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. pharmexcil.com [pharmexcil.com]

- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Bestatin (a close analog of Ketomethylenebestatin) in Breast Cancer Cell Lines

Introduction

Ketomethylenebestatin is a carba-analog of the aminopeptidase inhibitor, bestatin.[1] It is characterized as being 10-fold less effective as an inhibitor of aminopeptidases than bestatin.[1] Due to a lack of specific published research on the use of this compound in breast cancer cell lines, this document provides detailed application notes and protocols for its more potent and well-studied analog, Bestatin (also known as Ubenimex). Bestatin has demonstrated anti-tumor and immunomodulatory effects and has been investigated for its potential in treating various cancers.[2][3][4] Recent studies have focused on its role in targeting breast cancer stem cells (BCSCs), which are implicated in tumor progression and drug resistance.[2][5][6][7]

Bestatin, an antibiotic of microbial origin, has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs both in vitro and in vivo.[2][7] Its mechanism of action involves targeting puromycin-sensitive aminopeptidase (PSA), a zinc metallopeptidase.[2][7]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Bestatin in two common breast cancer cell lines.

| Cell Line | IC50 (mM) |

| MCF-7 | 2.412 ± 0.373 |

| SKBR3 | 3.078 ± 0.453 |

Data extracted from a study on the effect of Bestatin on breast cancer cell lines.[2]

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the efficacy of Bestatin in breast cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (ER-positive breast cancer cell line)

-

SKBR3 (HER2-positive breast cancer cell line)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

The culture medium is replaced every 2-3 days.

-

Cells are passaged upon reaching 80-90% confluency.

-

Cell Proliferation Assay (Dose-Response Curve)

-

Objective: To determine the IC50 value of Bestatin in breast cancer cell lines.

-

Method:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of Bestatin in the culture medium.

-

Replace the medium in the wells with the medium containing varying concentrations of Bestatin. Include a vehicle control (medium without Bestatin).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the Bestatin concentration and determine the IC50 value using non-linear regression analysis.

-

Wound Healing Assay

-

Objective: To assess the effect of Bestatin on cell migration.

-

Method:

-

Seed cells in a 6-well plate and grow them to confluency.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with a fresh medium containing a non-toxic concentration of Bestatin (e.g., 0.25 mM) or vehicle control.[2]

-

Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

-

Cell Cycle Analysis

-

Objective: To determine the effect of Bestatin on the cell cycle distribution.

-

Method:

-

Treat cells with Bestatin at a predetermined concentration and for a specific duration.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Visualizations

Signaling Pathway of Bestatin in Breast Cancer Stem Cells

Caption: Proposed mechanism of Bestatin in breast cancer stem cells.

Experimental Workflow for Evaluating Bestatin

Caption: Workflow for assessing Bestatin's effects on breast cancer cells.

References

- 1. medkoo.com [medkoo.com]

- 2. Bestatin attenuates breast cancer stemness by targeting puromycin-sensitive aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of ubenimex (Bestatin): clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Bestatin attenuates breast cancer stemness by targeting puromycin-sensitive aminopeptidase [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Application Note: Assessment of Cell Viability Following Treatment with Ketomethylenebestatin

Introduction

Ketomethylenebestatin is a novel compound under investigation for its potential therapeutic applications. As a putative protease inhibitor, understanding its effect on cell viability is a critical first step in characterizing its biological activity. This application note provides a detailed protocol for assessing cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of these formazan crystals, which is determined by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[2]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells.[2] This reduction results in the formation of insoluble purple formazan crystals.[2] These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm).[3] The intensity of the purple color is directly proportional to the number of viable cells.[2]

Materials and Reagents

-

Target cells (e.g., cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution of known concentration)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO₂)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound, if necessary

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Seeding:

-

Harvest cells that are in the logarithmic phase of growth.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). Ensure cell viability is above 90%.

-

Resuspend the cells in a complete culture medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (a common starting point is 1 x 10⁴ to 5 x 10⁴ cells/well).[5]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium. The final concentrations should be chosen based on the expected potency of the compound. A common approach is to use a log or semi-log dilution series.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Untreated Control: Cells treated with culture medium only.

-

Positive Control: Cells treated with a known cytotoxic agent.

-

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.

3. MTT Assay:

-

Following the treatment period, carefully aspirate the medium containing the compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[3]

-

Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[2][5] During this time, viable cells will convert the MTT into formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well.[5]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2]

-

Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.[2]

4. Data Analysis:

-

Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Untreated Control) | 1.254 | 0.087 | 100 |

| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5 |

| 0.1 | 1.132 | 0.075 | 90.3 |

| 1 | 0.876 | 0.063 | 69.8 |

| 10 | 0.451 | 0.042 | 36.0 |

| 50 | 0.198 | 0.021 | 15.8 |

| 100 | 0.102 | 0.015 | 8.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Signaling Pathway Diagram

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Ketomethylenebestatin Analogue (Compound X) in In Vivo Mouse Models

Disclaimer: Information regarding in vivo studies specifically for "ketomethylenebestatin" is limited in publicly available scientific literature. The following application notes and protocols are a comprehensive guide based on established methodologies for analogous aminopeptidase inhibitors, such as bestatin and other MetAP2 inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals. It is imperative that researchers conduct compound-specific dose-finding and toxicity studies prior to initiating efficacy experiments.

Introduction

Compound X, a novel ketomethylene-based analogue of bestatin, is a potent inhibitor of a key aminopeptidase. Dysregulation of aminopeptidases is a hallmark of various malignancies, where they contribute to tumor progression, angiogenesis, and evasion of apoptosis. The mechanism of action for Compound X is hypothesized to involve the induction of cell cycle arrest and the promotion of apoptosis in cancer cells through the inhibition of its target aminopeptidase. This document provides detailed protocols for the preclinical evaluation of Compound X's in vivo safety and efficacy in established mouse models of cancer.

Quantitative Data Summary

The data presented below is a summary from published in vivo studies of the analogous aminopeptidase inhibitor, bestatin. This table should be used as a reference point for designing initial in vivo experiments with Compound X.

Table 1: Representative In Vivo Data for the Aminopeptidase Inhibitor Bestatin in Mouse Models

| Parameter | Value | Mouse Model | Compound | Source |